Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-
Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-
Brand Name:
Vulcanchem
CAS No.:
14497-03-1
VCID:
VC20995658
InChI:
InChI=1S/C12H18N4O4S/c13-9-1-3-10(4-2-9)21(19,20)16(7-5-11(14)17)8-6-12(15)18/h1-4H,5-8,13H2,(H2,14,17)(H2,15,18)
SMILES:
C1=CC(=CC=C1N)S(=O)(=O)N(CCC(=O)N)CCC(=O)N
Molecular Formula:
C12H18N4O4S
Molecular Weight:
314.36 g/mol
Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-
CAS No.: 14497-03-1
Cat. No.: VC20995658
Molecular Formula: C12H18N4O4S
Molecular Weight: 314.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14497-03-1 |
|---|---|
| Molecular Formula | C12H18N4O4S |
| Molecular Weight | 314.36 g/mol |
| IUPAC Name | 3-[(3-amino-3-oxopropyl)-(4-aminophenyl)sulfonylamino]propanamide |
| Standard InChI | InChI=1S/C12H18N4O4S/c13-9-1-3-10(4-2-9)21(19,20)16(7-5-11(14)17)8-6-12(15)18/h1-4H,5-8,13H2,(H2,14,17)(H2,15,18) |
| Standard InChI Key | ZHZLFUXAZNZHIH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N)S(=O)(=O)N(CCC(=O)N)CCC(=O)N |
| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)N(CCC(=O)N)CCC(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator